Increased Lipophilicity Drives Greater Environmental Partitioning vs. N-Ethyl SAmPAP
The target compound exhibits a computed XLogP3-AA of 4.5, compared to a value of approximately 3.8 for the N-ethyl analog, 2-(N-ethylperfluorooctane-1-sulfonamido)ethyl phosphate (SAmPAP, CAS 2624-80-8). This difference of +0.7 log units, arising solely from the N-propyl substitution, represents a 5-fold increase in lipophilicity, directly influencing its sorption to organic matter and potential for bioaccumulation [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | ~3.8 for N-ethyl SAmPAP (CAS 2624-80-8) |
| Quantified Difference | +0.7 log units (~5-fold increase in partition coefficient K) |
| Conditions | Computed value by PubChem XLogP3 3.0 algorithm. |
Why This Matters
This quantifiable difference in hydrophobicity is a primary driver for differential environmental sorption coefficients (Koc) and biological membrane permeability, making the compound a distinct entity for environmental fate studies.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3017507, Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide. Computed XLogP3-AA value. Retrieved May 13, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 69851, 2-(N-ETHYLPERFLUOROOCTANESULFONAMIDO)ETHYL PHOSPHATE. Computed XLogP3-AA value. Retrieved May 13, 2026. View Source
